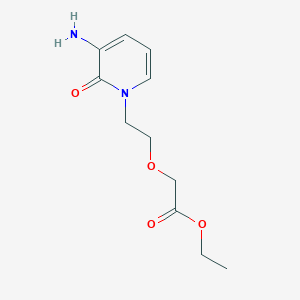

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Attachment of the Ethoxy Group: The ethoxy group can be attached via an etherification reaction using an alcohol and an appropriate leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: It can be used in the development of new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)propanoate: A similar compound with a propanoate ester group instead of an acetate group.

Methyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)butanoate: A similar compound with a butanoate ester group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyridine ring, which is known for its biological significance and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| HCT-116 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound showed promising results against various bacterial strains, demonstrating a broad-spectrum antimicrobial effect.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies using animal models of inflammation revealed that this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Case Studies

-

Study on MCF-7 Cells : A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptotic cell death, suggesting that this compound could be a potential candidate for breast cancer therapy.

- Findings : Increased caspase activity was observed at higher concentrations, confirming the apoptotic pathway activation.

-

Antimicrobial Screening : In another study published in the Journal of Antimicrobial Agents, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth and biofilm formation.

- Findings : The compound's ability to disrupt biofilms suggests its potential use in treating chronic infections.

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

ethyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethoxy]acetate |

InChI |

InChI=1S/C11H16N2O4/c1-2-17-10(14)8-16-7-6-13-5-3-4-9(12)11(13)15/h3-5H,2,6-8,12H2,1H3 |

InChI Key |

RBSZJVFHTHFHHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.